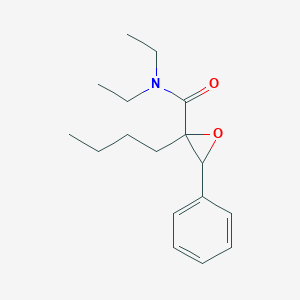
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxirane ring, a carboxamide group, and various alkyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or under heat, and sometimes using microwave irradiation for enhanced yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The carboxamide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxiranecarboxamide, 3-butyl-N,N-diethyl-2-phenyl-: Similar in structure but with different positional isomers.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and have similar reactivity and applications.
Uniqueness
Oxiranecarboxamide, 2-butyl-N,N-diethyl-3-phenyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the oxirane ring and the carboxamide group provides a versatile platform for various chemical transformations and biological interactions.
Eigenschaften
CAS-Nummer |
202478-86-2 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-butyl-N,N-diethyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C17H25NO2/c1-4-7-13-17(16(19)18(5-2)6-3)15(20-17)14-11-9-8-10-12-14/h8-12,15H,4-7,13H2,1-3H3 |
InChI-Schlüssel |
QWTKNCLQLJYISI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(O1)C2=CC=CC=C2)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


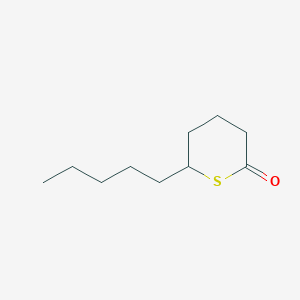
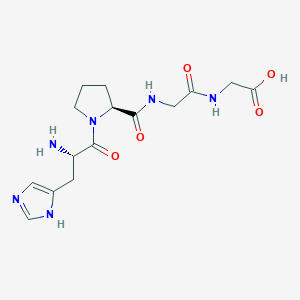
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)

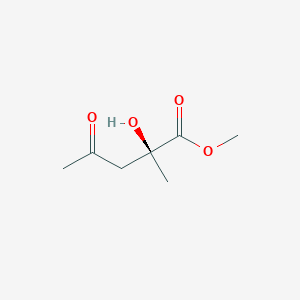
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
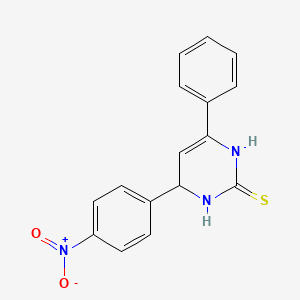
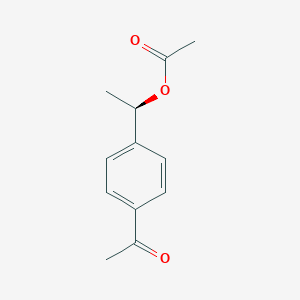
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
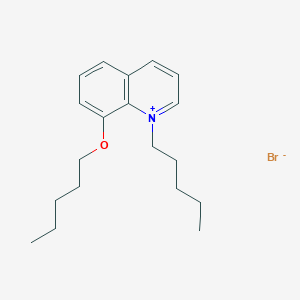
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

